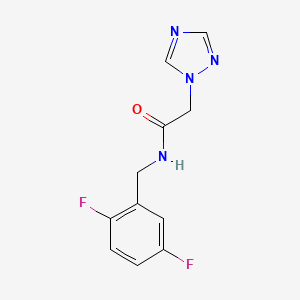

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves multiple steps, starting from base molecules such as 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene. This reaction pathway typically leads to various acetamide derivatives through subsequent reactions with aromatic aldehydes and hydrazine hydrate in ethanol. These processes are characterized by their specificity to the desired acetamide derivatives and are confirmed through spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to this compound, has been elucidated using various analytical techniques. X-ray diffraction analysis, for example, plays a crucial role in determining the crystal structure, confirming the molecular geometry, and identifying intermolecular interactions that stabilize the compound. These analyses reveal detailed insights into the compound's stereochemistry and molecular conformation (Wei-hua et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives, including this compound, are influenced by their functional groups and molecular structure. Studies involving the synthesis and characterization of similar compounds highlight the role of substituents in determining their reactivity and interactions with other molecules. These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications (Banks et al., 1996).

Scientific Research Applications

Synthesis and Characterization

- Synthesis Processes : N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives are synthesized through various methods. One approach involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford N-substituted compounds. These synthesized compounds are usually characterized by spectroscopic methods like 1H NMR and IR, ensuring their purity and structure (Panchal & Patel, 2011).

Biological and Pharmacological Evaluation

Antimicrobial and Antifungal Activities : Compounds synthesized from this compound derivatives have been evaluated for their antimicrobial and antifungal activities. Some derivatives exhibit promising activities against bacterial and fungal strains, making them potential candidates for antimicrobial and antifungal agents (Yurttaş et al., 2020).

Anticonvulsant and Neurotoxicity Properties : Certain derivatives have been studied for their anticonvulsant activity and neurotoxicity. Some compounds demonstrated significant protective indexes in various tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).

Antioxidant Activity : this compound derivatives have also been evaluated for their antioxidant activity. Various studies involving spectroscopic methods and DFT calculations suggest significant antioxidant potential, indicating their usefulness in oxidative stress-related conditions (Chkirate et al., 2019).

Green Chemistry and Synthesis Optimization

- Green Chemistry Approach : Efforts have been made to synthesize derivatives using green chemistry approaches, utilizing water and eco-friendly catalysts. This not only enhances the yield and reduces the reaction time but also aligns with sustainable practices in chemical synthesis (Gondaliya & Kapadiya, 2021).

Mechanism of Action

Mode of action

Many benzyl and triazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .

Biochemical pathways

Indole derivatives, which are structurally similar to benzyl derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHHWHKJLLPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330647 | |

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866149-89-5 | |

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)